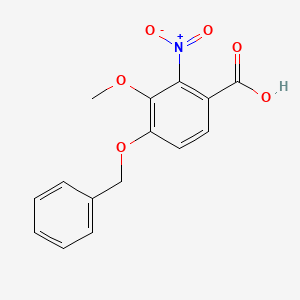

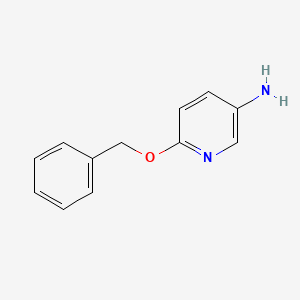

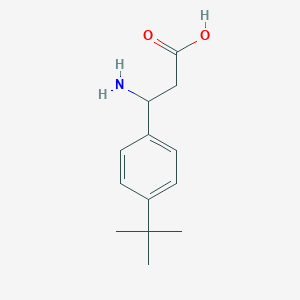

3-Amino-3-(4-tert-butylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds structurally related to 3-Amino-3-(4-tert-butylphenyl)propanoic acid often involves versatile intermediates such as N-tert-butanesulfinyl imines, which are utilized in the asymmetric synthesis of amines, including alpha- and beta-amino acids (Ellman, Owens, & Tang, 2002). Another approach involves the synthesis from 3-(3-nitro benzoyl) propionate ether via a series of reactions including nitro reduction and carbonyl reduction (Yuan Guo-qing, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, particularly beta-amino acids, has been explored through DFT and ab initio methods. These studies provide insights into zwitterionic monomer and dimer structures, highlighting intra- and inter-H-bonds, which are crucial for understanding the molecular interactions and stability (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds are illustrated by their use in various synthetic applications, such as the solvent-free tert-butylation of phenol, demonstrating the active and selective catalytic capabilities of phenyl-amino sulfonic solid acid-MCM-41 complexes (Adam & Kueh, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, of related compounds are fundamental for their application in synthesis and drug development. For instance, the synthesis of deuterium and tritium labelled analogs of kainic acid receptor agonists provides valuable information for pharmacological studies (Johansen et al., 1999).

科学的研究の応用

Metabolic Studies

3-Amino-3-(4-tert-butylphenyl)propanoic acid has been involved in metabolic studies of extremophilic organisms. Rimbault et al. (1993) identified various organic acids, including tert-butyldimethylsiyl derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon from deep-sea hydrothermal vents. This research provides insights into the metabolic pathways of extremophiles (Rimbault et al., 1993).

Safety in Food Contact Materials

A study by EFSA focused on the safety evaluation of a derivative of this compound, particularly when used in polyolefins in contact with food. The research concluded that the compound poses no safety concern for consumers under certain conditions, highlighting its potential use in food packaging materials (Flavourings, 2011).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been synthesized for potential medicinal applications. Patra et al. (2012) developed diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative. This research opens doors for the synthesis of complex structures in medicinal organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).

Enantioselective Synthesis

The enantioselective synthesis of amino acids and derivatives, including those related to this compound, is a significant area of study. For instance, Pajouhesh et al. (2000) described the synthesis of both enantiomers of a neuroexcitant related to this compound, showcasing the relevance of such studies in neuroscience research (Pajouhesh et al., 2000).

Analytical Chemistry

In analytical chemistry, this compound and its derivatives have been employed in various methodologies. Muskiet et al. (1981) developed a capillary gas-chromatographic method for determining tert-butyldimethylsilyl derivatives of this compound in urine. This method assists in diagnosing and monitoring patients with specific metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is often used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.

Mode of Action

As an intermediate in organic synthesis, its mode of action would likely involve reacting with other compounds to form new chemical structures .

Biochemical Pathways

As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final compounds it is used to produce .

Pharmacokinetics

As an intermediate in organic synthesis, its pharmacokinetic properties would likely be influenced by the properties of the final compounds it is used to produce .

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it is used to synthesize .

Action Environment

Like other chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

3-amino-3-(4-tert-butylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSIUCKEVJNGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344277 |

Source

|

| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282524-82-7 |

Source

|

| Record name | β-Amino-4-(1,1-dimethylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。